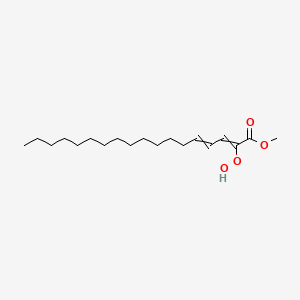![molecular formula C15H25NO2 B14412905 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol CAS No. 82801-98-7](/img/structure/B14412905.png)
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dipropylamino group attached to an ethyl chain, further connected to a methoxyphenol moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
4-[2-(Dipropylamino)ethyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The dipropylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The phenolic group may also contribute to the compound’s antioxidant properties by scavenging free radicals and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Known for its use in the treatment of Parkinson’s disease.
4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one: Studied for its potential therapeutic effects.
Uniqueness: 4-[2-(Dipropylamino)ethyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
82801-98-7 |
|---|---|
Molekularformel |
C15H25NO2 |
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C15H25NO2/c1-4-9-16(10-5-2)11-8-13-6-7-14(17)15(12-13)18-3/h6-7,12,17H,4-5,8-11H2,1-3H3 |
InChI-Schlüssel |
ZGNRMCDILCWDJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


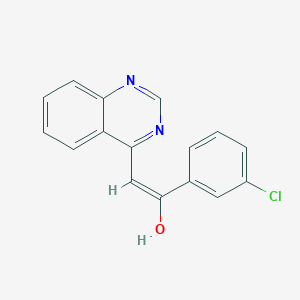
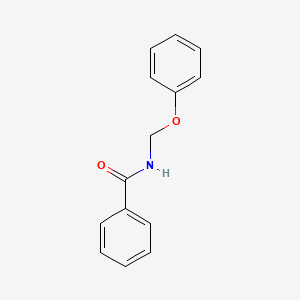
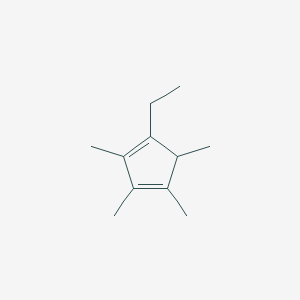
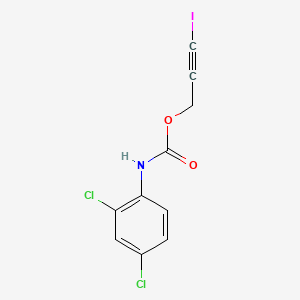
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
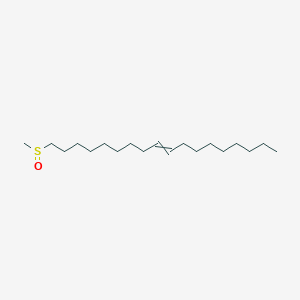
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
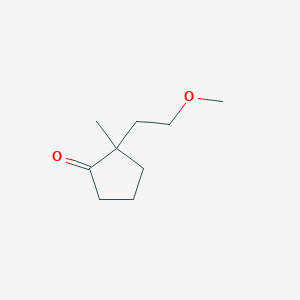

![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)

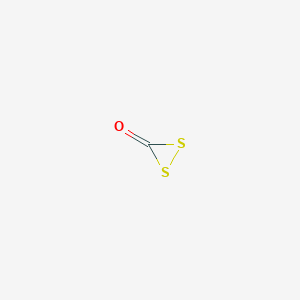
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
